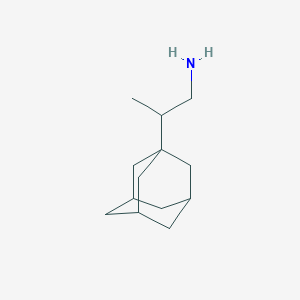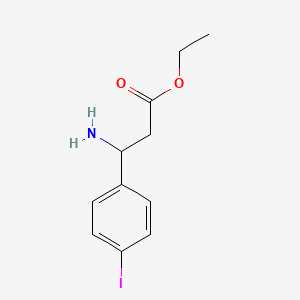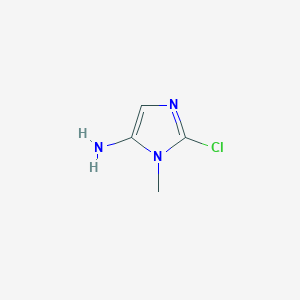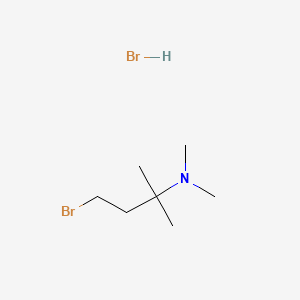
5-Methoxypyrazine-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxypyrazine-2-carboximidamide is a heterocyclic compound with the molecular formula C6H8N4O It is known for its unique structure, which includes a pyrazine ring substituted with a methoxy group and a carboximidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyrazine-2-carboximidamide typically involves the condensation of heterocyclic methyl carbimidates with appropriate sulfonamides. One common method includes the use of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide as starting materials . The reaction conditions often involve the use of solvents such as acetic acid and catalysts like cobalt acetate and manganese acetate .
Industrial Production Methods
For industrial production, the process may involve the oxidation of 2,5-dimethylpyrazine in the presence of a catalyst at elevated temperatures (150-350°C). The catalyst usually consists of a carrier like gamma-Al2O3 and active components such as metallic oxides of manganese, vanadium, titanium, and strontium . This method is advantageous due to its high yield, ease of control, and environmental friendliness.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxypyrazine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include 5-methoxypyrazine-2-carboxylic acid, 5-methoxypyrazine-2-amine, and various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
5-Methoxypyrazine-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: Preliminary research suggests that derivatives of this compound may have therapeutic potential in treating certain diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 5-Methoxypyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis . The compound’s anticancer effects could be related to the induction of apoptosis in cancer cells through the inhibition of topoisomerase II .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methylpyrazine-2-carboximidamide
- 5-Methoxypyrazine-2-carboxylic acid
- 2,5-Dimethylpyrazine
Uniqueness
Compared to similar compounds, 5-Methoxypyrazine-2-carboximidamide stands out due to its unique combination of a methoxy group and a carboximidamide group on the pyrazine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H8N4O |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
5-methoxypyrazine-2-carboximidamide |
InChI |
InChI=1S/C6H8N4O/c1-11-5-3-9-4(2-10-5)6(7)8/h2-3H,1H3,(H3,7,8) |
Clave InChI |
ZYFOBJCBPBVEHD-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(N=C1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13569806.png)


![Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13569817.png)


![4-Acetyl-N-[3-(2-Amino-2-Oxoethoxy)phenyl]-3-Ethyl-5-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B13569828.png)
![3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide](/img/structure/B13569830.png)

![Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B13569860.png)


